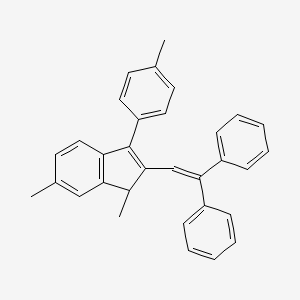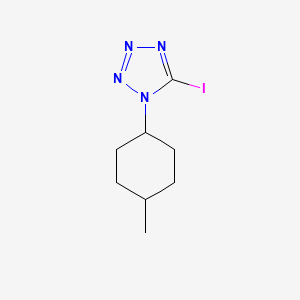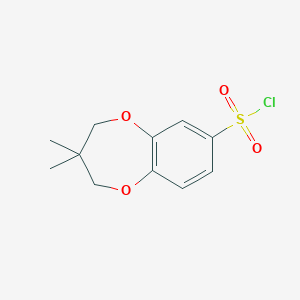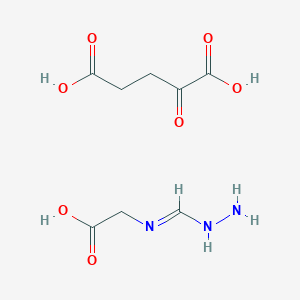![molecular formula C17H12N2O2 B14193003 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-41-7](/img/structure/B14193003.png)
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is an organic compound with the molecular formula C17H12N2O2 This compound is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further connected to another pyridine ring via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, which is often achieved through a Diels-Alder reaction.
Oxidation: The intermediate is then subjected to oxidation reactions to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also contain a pyridine ring and have been investigated for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to the presence of both a benzaldehyde group and a pyridine-oxygen-pyridine linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Propiedades
Número CAS |
918138-41-7 |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C17H12N2O2/c20-12-13-4-1-2-6-17(13)14-8-16(11-19-9-14)21-15-5-3-7-18-10-15/h1-12H |
Clave InChI |
IQEHHTOAURFSLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC(=CN=C2)OC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)





![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)

![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)


